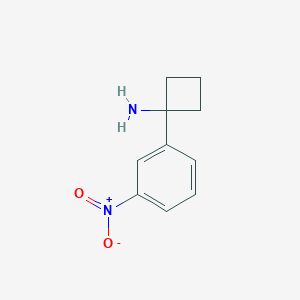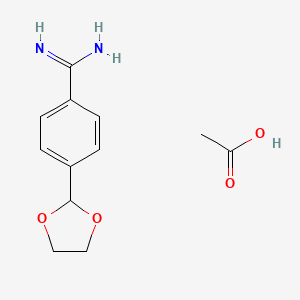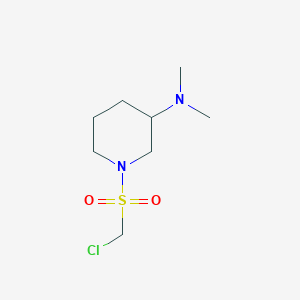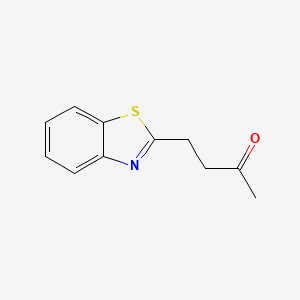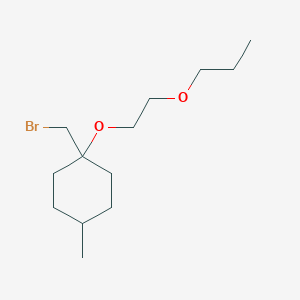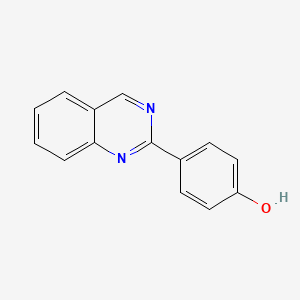![molecular formula C17H14FN3O3S B15309178 3-[2-(1-phenyl-1H-pyrazol-3-yl)acetamido]benzene-1-sulfonyl fluoride CAS No. 2224207-06-9](/img/structure/B15309178.png)
3-[2-(1-phenyl-1H-pyrazol-3-yl)acetamido]benzene-1-sulfonyl fluoride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[2-(1-phenyl-1H-pyrazol-3-yl)acetamido]benzene-1-sulfonyl fluoride is a complex organic compound that has garnered significant interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a phenyl-pyrazole moiety, an acetamido group, and a benzene-sulfonyl fluoride group, making it a versatile molecule for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(1-phenyl-1H-pyrazol-3-yl)acetamido]benzene-1-sulfonyl fluoride typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Pyrazole Ring: The synthesis begins with the formation of the pyrazole ring through the reaction of hydrazine with an appropriate β-diketone or β-ketoester.
Introduction of the Phenyl Group: The phenyl group is introduced via a Friedel-Crafts acylation reaction, using benzoyl chloride and an aluminum chloride catalyst.
Acetamido Group Addition: The acetamido group is added through an acylation reaction using acetic anhydride.
Sulfonyl Fluoride Formation: Finally, the benzene-sulfonyl fluoride group is introduced through a sulfonylation reaction using sulfur tetrafluoride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
化学反応の分析
Types of Reactions
3-[2-(1-phenyl-1H-pyrazol-3-yl)acetamido]benzene-1-sulfonyl fluoride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, especially at the sulfonyl fluoride group, where nucleophiles like amines or alcohols can replace the fluoride ion.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Amines or alcohols in the presence of a base like triethylamine.
Major Products
Oxidation: Formation of sulfonic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of sulfonamides or sulfonate esters.
科学的研究の応用
3-[2-(1-phenyl-1H-pyrazol-3-yl)acetamido]benzene-1-sulfonyl fluoride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the study of proteases.
Medicine: Explored for its potential therapeutic applications, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and as a reagent in various industrial processes.
作用機序
The mechanism of action of 3-[2-(1-phenyl-1H-pyrazol-3-yl)acetamido]benzene-1-sulfonyl fluoride involves its interaction with specific molecular targets, such as enzymes. The sulfonyl fluoride group is known to form covalent bonds with the active site serine residues of serine proteases, leading to enzyme inhibition. This covalent modification disrupts the enzyme’s normal function, thereby exerting its biological effects.
類似化合物との比較
Similar Compounds
- 3-[2-(1-phenyl-1H-pyrazol-3-yl)acetamido]benzene-1-sulfonyl chloride
- 3-[2-(1-phenyl-1H-pyrazol-3-yl)acetamido]benzene-1-sulfonyl bromide
Uniqueness
Compared to its analogs, 3-[2-(1-phenyl-1H-pyrazol-3-yl)acetamido]benzene-1-sulfonyl fluoride is unique due to the presence of the fluoride ion, which imparts distinct reactivity and stability. The fluoride group is less prone to hydrolysis compared to chloride or bromide, making it more suitable for certain applications, particularly in biological systems where stability is crucial.
特性
CAS番号 |
2224207-06-9 |
|---|---|
分子式 |
C17H14FN3O3S |
分子量 |
359.4 g/mol |
IUPAC名 |
3-[[2-(1-phenylpyrazol-3-yl)acetyl]amino]benzenesulfonyl fluoride |
InChI |
InChI=1S/C17H14FN3O3S/c18-25(23,24)16-8-4-5-13(11-16)19-17(22)12-14-9-10-21(20-14)15-6-2-1-3-7-15/h1-11H,12H2,(H,19,22) |
InChIキー |
ZXPDQXSGBFEMPP-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)N2C=CC(=N2)CC(=O)NC3=CC(=CC=C3)S(=O)(=O)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[2-Fluoro-6-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B15309102.png)
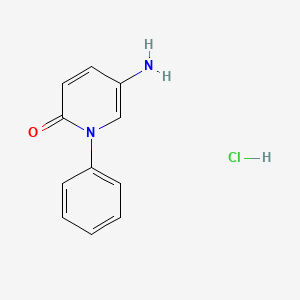
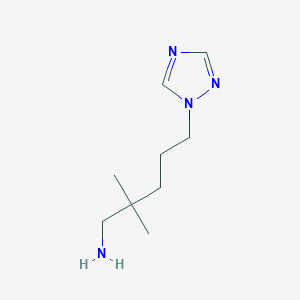
![methyl2-amino-3-{1H-pyrrolo[2,3-b]pyridin-3-yl}propanoatedihydrochloride](/img/structure/B15309111.png)
